Introduction: The Significance of a Bifunctional Building Block
Introduction: The Significance of a Bifunctional Building Block
An In-depth Technical Guide to 3-Aminopentanenitrile: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-aminopentanenitrile, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is synthesized from established chemical literature and safety documentation to ensure accuracy and reliability.
3-Aminopentanenitrile (CAS No: 75405-06-0) is a bifunctional organic molecule containing both a primary amine and a nitrile group.[1] This unique structural arrangement makes it a valuable and reactive building block in organic synthesis. Its importance lies in its ability to serve as a precursor for a variety of more complex molecules, including diamines, amino acids, and heterocyclic compounds.[2] For instance, it is a key intermediate in the production of 1,3-diaminopentane, which finds application as an epoxy curing agent and a monomer in polyamide synthesis.[2] Furthermore, its structure is relevant to the synthesis of pharmaceutical intermediates, where the nitrile and amine functionalities offer strategic handles for molecular elaboration.[2][3]
Molecular Structure and Stereochemistry
The fundamental identity of a molecule is dictated by its structure. 3-Aminopentanenitrile possesses a five-carbon backbone with a nitrile group at one end and an amino group attached to the third carbon.
Chemical Identity
Structural Representation
Caption: 2D Structure of 3-Aminopentanenitrile
Stereochemistry
The carbon atom at the C-3 position is bonded to four different groups (an ethyl group, a cyanoethyl group, an amino group, and a hydrogen atom), making it a chiral center. Therefore, 3-aminopentanenitrile can exist as a pair of enantiomers, (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. Commercially, it is most commonly available as a racemic mixture, denoted as (RS)- or (±)-3-aminopentanenitrile.[4]
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 75405-06-0 | [1][4][5] |
| Appearance | Colorless to yellow liquid (predicted) | [6] |
| Boiling Point | 90 °C | [5] |
| Density | 0.904 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.24 ± 0.10 (Predicted) | [5] |
| Water Solubility | Soluble (based on similar small amines/nitriles) | [6] |
Synthesis Protocol: A Field-Proven Method
A common and industrially relevant synthesis of 3-aminopentanenitrile involves the conjugate addition of ammonia to an α,β-unsaturated nitrile, such as 2-pentenenitrile.[2] This reaction, a variation of the Michael addition, is effective due to the activation of the double bond by the electron-withdrawing nitrile group, which makes the β-carbon susceptible to nucleophilic attack.
Experimental Protocol: Synthesis from 2-Pentenenitrile
This protocol is based on the process described in U.S. Patent 7,973,174 B2.[2]
Objective: To synthesize 3-aminopentanenitrile via the reaction of 2-pentenenitrile with ammonia.
Reagents and Equipment:
-
2-Pentenenitrile (cis/trans mixture)
-
Ammonia (anhydrous, aqueous, or ammonium hydroxide)
-
Water
-
High-pressure reactor equipped with stirring and temperature control
-
Distillation apparatus for purification
Step-by-Step Methodology:
-
Reactor Charging: Charge the high-pressure reactor with crude 2-pentenenitrile.
-
Addition of Ammonia and Water: Introduce an ammonia-containing fluid (e.g., aqueous ammonia) and water into the reactor. A molar excess of ammonia relative to the 2-pentenenitrile content (e.g., 10-20% molar excess) is used to drive the reaction to completion and minimize side reactions.[2] The concentration of water is maintained in the range of 15-60 wt% of the total reaction mixture.[2]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 60°C and 150°C. The reaction is typically run under the pressure generated by the volatile reactants at the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them via Gas Chromatography (GC) to observe the disappearance of the 2-pentenenitrile peak and the appearance of the 3-aminopentanenitrile product peak.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and vent any excess ammonia. The resulting mixture is then transferred to a distillation apparatus. Purification is achieved by fractional distillation under reduced pressure to isolate the 3-aminopentanenitrile product.
Causality and Self-Validation: The use of excess ammonia is a key experimental choice that leverages Le Châtelier's principle to favor product formation. The presence of water acts as a solvent and can facilitate proton transfer steps in the mechanism. The protocol's success is validated by the high conversion of the starting material and the isolation of a pure product, confirmed through spectroscopic analysis as detailed in Section 6.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-aminopentanenitrile.
Applications in Research and Drug Development
The dual functionality of 3-aminopentanenitrile makes it a versatile precursor for molecules of higher value, particularly in the pharmaceutical and materials science sectors.
-
Precursor to Diamines: Hydrogenation of the nitrile group yields 1,3-diaminopentane, a monomer used in the synthesis of polyamides and polyimides and as a curing agent for epoxy resins.[2]
-
Pharmaceutical Intermediates: The nitrile group is a common pharmacophore found in over 30 approved drugs.[3] It is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] The amine group provides a convenient point for derivatization, allowing 3-aminopentanenitrile to serve as a scaffold for building more complex drug candidates.
-
Amino Acid and Amide Synthesis: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid (3-aminopentanoic acid) or amide (3-aminopentanamide), which are non-canonical amino acid derivatives that can be incorporated into peptides or used as chiral building blocks.[2][7]
Role as a Chemical Intermediate
Caption: Applications of 3-aminopentanenitrile as a precursor.
Spectroscopic Characterization
Definitive structural confirmation of 3-aminopentanenitrile relies on a combination of spectroscopic techniques.[8] Below is a predictive analysis based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
-CH₂-CN: A multiplet around 2.4-2.6 ppm, deshielded by the adjacent electron-withdrawing nitrile group.
-
-CH(NH₂)-: A multiplet around 2.8-3.2 ppm, deshielded by the adjacent amine and alkyl groups.
-
-CH₂-CH₃: A multiplet (quartet of triplets) around 1.4-1.6 ppm.
-
-NH₂: A broad singlet that can appear over a wide range (e.g., 1.5-3.0 ppm). Its integration would correspond to two protons, and it would disappear upon D₂O exchange.[9]
-
-CH₃: A triplet around 0.9-1.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms.
-
-C≡N: A characteristic signal in the range of 115-125 ppm.
-
-CH(NH₂)-: A signal around 45-55 ppm.
-
-CH₂-CN: A signal around 25-35 ppm.
-
-CH₂-CH₃: A signal around 20-30 ppm.
-
-CH₃: A signal in the upfield region, around 10-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[10]
-
N-H Stretch: As a primary amine, it should exhibit two sharp-to-medium bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[9]
-
C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile will be present around 2240-2260 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z value of 98, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of an ethyl group ([M-29]⁺) and cleavage adjacent to the amine or nitrile groups.
Safety, Handling, and Storage
3-Aminopentanenitrile is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[1]
GHS Hazard Classification: [1]
-
Physical Hazards: H227: Combustible liquid.
-
Health Hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE): [11][12]
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[13][14]
Conclusion
3-Aminopentanenitrile stands out as a molecule of significant synthetic utility. Its structural features—a chiral center, a primary amine, and a nitrile group—provide a rich platform for chemical modification. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in research, drug discovery, and materials science.
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